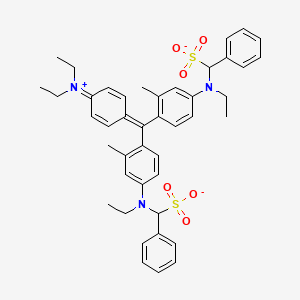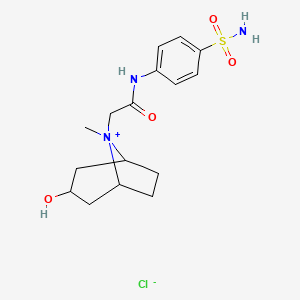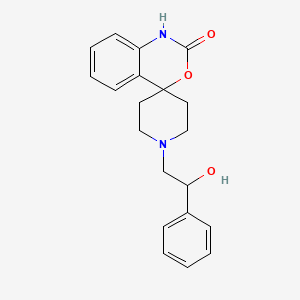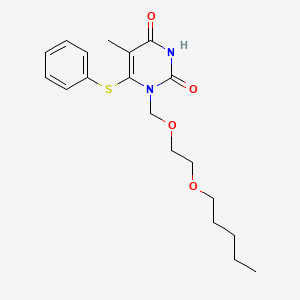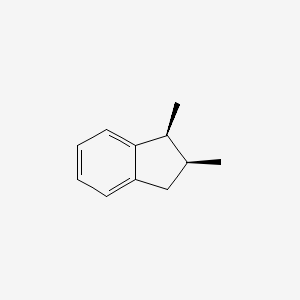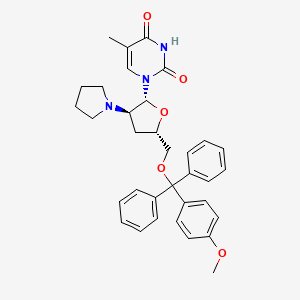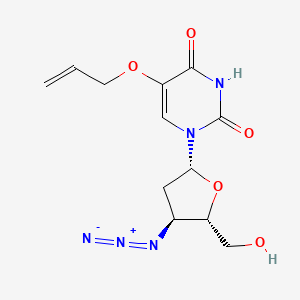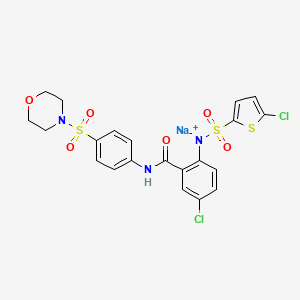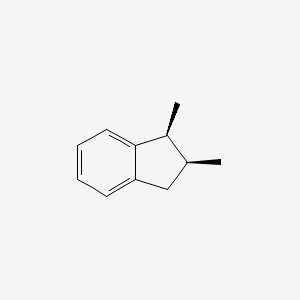
cis-1,2-Dimethylindane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1,2-Dimethylindane: is an organic compound belonging to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring The “cis” configuration indicates that the two methyl groups attached to the cyclopentane ring are on the same side of the plane of the ring
準備方法
Synthetic Routes and Reaction Conditions:
Bromination and Dehydrobromination: One common method for synthesizing cis-1,2-Dimethylindane involves the bromination of 1,1-dimethylindene followed by dehydrobromination. The bromination step is typically carried out using bromine in a solvent such as carbon tetrachloride, resulting in a mixture of cis and trans isomers.
Disilylation Reactions: Another approach involves the disilylation of alkenes using silicon reagents such as disilanes, hydrosilanes, and silylborane reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and dehydrobromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Advanced separation techniques such as chromatography or crystallization are employed to isolate the desired cis isomer from the reaction mixture.
化学反応の分析
Types of Reactions:
Oxidation: cis-1,2-Dimethylindane can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced indane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. For example, halogenation using bromine or chlorine can yield halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent such as carbon tetrachloride.
Major Products Formed:
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: Reduced indane derivatives.
Substitution: Halogenated derivatives such as bromo- or chloro-indanes.
科学的研究の応用
cis-1,2-Dimethylindane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is used in studies of stereochemistry and molecular interactions due to its distinct cis configuration.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of cis-1,2-Dimethylindane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
trans-1,2-Dimethylindane: The trans isomer of 1,2-Dimethylindane, where the two methyl groups are on opposite sides of the plane of the ring.
1,2-Dibromoindane: A dibromo derivative of indane with bromine atoms at the 1 and 2 positions.
1,2-Dimethylcyclopentane: A cyclopentane derivative with methyl groups at the 1 and 2 positions.
Comparison:
cis-1,2-Dimethylindane vs. trans-1,2-Dimethylindane: The cis isomer has both methyl groups on the same side, leading to different physical and chemical properties compared to the trans isomer. This difference in spatial arrangement affects the compound’s reactivity and interactions with other molecules.
This compound vs. 1,2-Dibromoindane: The presence of bromine atoms in 1,2-Dibromoindane introduces additional reactivity, making it suitable for different types of chemical transformations compared to this compound.
This compound vs. 1,2-Dimethylcyclopentane: While both compounds have similar substitution patterns, the presence of the benzene ring in this compound imparts aromatic character, influencing its chemical behavior and applications.
特性
CAS番号 |
200426-03-5 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC名 |
(1S,2S)-1,2-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9-/m0/s1 |
InChIキー |
DIUGYPAVPJILFZ-IUCAKERBSA-N |
異性体SMILES |
C[C@H]1CC2=CC=CC=C2[C@H]1C |
正規SMILES |
CC1CC2=CC=CC=C2C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


